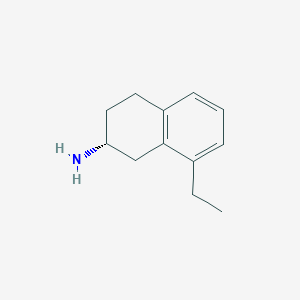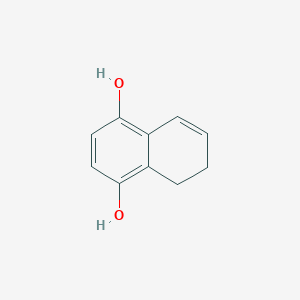
5,6-Dihydronaphthalene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydronaphthalene-1,4-diol is an organic compound with the molecular formula C10H10O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 1 and 4 positions and a dihydro structure at the 5 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydronaphthalene-1,4-diol typically involves the reduction of naphthoquinone derivatives. One common method includes the reduction of 5,8-dibromo-1,4-naphthoquinone using (trimethylsilyl)acetylene in the presence of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature . The reaction mixture is then treated with ammonium chloride (NH4Cl) and extracted with ether to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
5,6-Dihydronaphthalene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be further reduced to form tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
科学的研究の応用
5,6-Dihydronaphthalene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including as a ligand for various receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
作用機序
The mechanism of action of 5,6-Dihydronaphthalene-1,4-diol involves its interaction with various molecular targets. For instance, it can act as an antioxidant by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals. Additionally, its structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1,2-Dihydroxynaphthalene: Another naphthalene derivative with hydroxyl groups at the 1 and 2 positions.
1,4-Naphthalenediol: A naphthalene derivative with hydroxyl groups at the 1 and 4 positions but without the dihydro structure.
Uniqueness
5,6-Dihydronaphthalene-1,4-diol is unique due to its specific dihydro structure at the 5 and 6 positions, which imparts distinct chemical and physical properties compared to other naphthalene derivatives. This structural feature allows it to participate in unique chemical reactions and exhibit specific biological activities that are not observed in its analogs .
特性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
5,6-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1,3,5-6,11-12H,2,4H2 |
InChIキー |
FLXHWBQFTUIUSW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11917502.png)

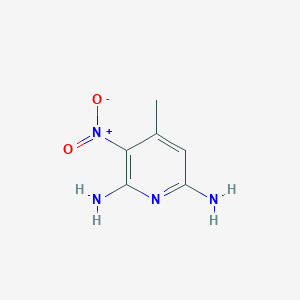
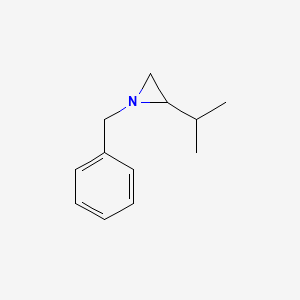

![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)

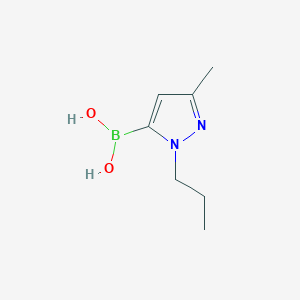


![(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)
